molecular formula C13H18N2O2 B5689542 N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine

N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine

Cat. No. B5689542
M. Wt: 234.29 g/mol
InChI Key: QZVQBDLZDTVALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections.

Mechanism of Action

N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the uptake of nucleosides into cancer cells and a subsequent decrease in DNA synthesis, ultimately leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses by blocking the entry of nucleosides into infected cells.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits DNA synthesis, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1. N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine in lab experiments is its potency and selectivity for hENT1. This allows for specific inhibition of nucleoside uptake into cells, making it a useful tool for studying the role of nucleosides in cellular processes. However, one limitation of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of hENT1, which could have potential applications in cancer therapy and the treatment of viral infections. Finally, the role of hENT1 in other cellular processes, such as inflammation and immune function, could be further explored using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine as a tool.

Synthesis Methods

N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a catalyst such as triethylamine, or the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a solvent such as dichloromethane.

Scientific Research Applications

N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections. It has been shown to inhibit the uptake of nucleosides into cancer cells, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1.

properties

IUPAC Name

N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-5-7-13(8-6-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQBDLZDTVALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5431876

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